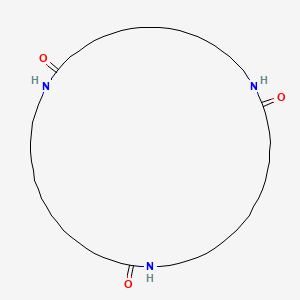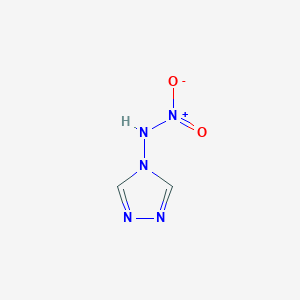
2-N-cyclopentylpyridine-2,5-diamine
Overview
Description
2-N-cyclopentylpyridine-2,5-diamine (2-NCPD) is an organic compound that is widely used in scientific research. It has important applications in organic synthesis, biochemistry, and drug discovery. This compound has been studied extensively for its potential therapeutic and pharmacological effects, as well as its biochemical and physiological effects.
Scientific Research Applications
Yttrium(III) Complexes with Pentadentate Schiff Base Macrocyclic Ligands
A study explored the template reactions of 2,6-diacetylpyridine with various diamines in the presence of yttrium(III) chloride and perchlorate, producing macrocyclic complexes as a result of Schiff base cyclocondensation. These complexes are significant for understanding the coordination chemistry of yttrium and potentially for applications in materials science and catalysis (Radecka-Paryzek & Patroniak-Krzyminiewska, 1995).
Novel Organosoluble Poly(pyridine−imide)
Research on a new diamine containing a pyridine heterocyclic group and a pyrene substituent led to the development of poly(pyridine−imide) with high solubility and thermal stability. This material, derived from the diamine, exhibits potential for use in electronic materials due to its electrical and optical properties (Liaw, Wang, & Chang, 2007).
Pyridine-Containing Polyimides
Another study introduced a diamine monomer containing heterocyclic pyridine and triphenylamine groups, used to prepare novel polyimides. These materials showed high glass transition temperatures, mechanical, and thermal properties, indicating their suitability for high-performance polymers in various applications (Wang, Liou, Liaw, & Huang, 2008).
Fluorescent Poly(pyridine-imide) Acid Chemosensor
The development of a novel diamine containing heterocyclic pyridine and triphenylamine substituents for the preparation of poly(pyridine-imide) showcased its application as a fluorescent acid chemosensor. This demonstrates the role of pyridine-based compounds in sensing and detection technologies (Wang, Liou, Liaw, & Chen, 2008).
Syntheses and X-ray Structures of Mn(II) Mononuclear Complexes
Research on pentadentate amino-pyridine ligands used to synthesize Mn(II) complexes revealed insights into the coordination chemistry and electronic structures of these compounds. Such studies are foundational for the development of materials and catalysts based on transition metal complexes (Hureau et al., 2008).
properties
IUPAC Name |
2-N-cyclopentylpyridine-2,5-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-8-5-6-10(12-7-8)13-9-3-1-2-4-9/h5-7,9H,1-4,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLKMVHFZJPVIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101298087 | |
| Record name | N2-Cyclopentyl-2,5-pyridinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101298087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52025-59-9 | |
| Record name | N2-Cyclopentyl-2,5-pyridinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52025-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2-Cyclopentyl-2,5-pyridinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101298087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B3269960.png)









![5-Methyl-3-nitro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3270046.png)
